molecular formula C23H32N2O4 B14922841 3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide

3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide

Cat. No.: B14922841
M. Wt: 400.5 g/mol
InChI Key: BRHMITCQQYLMKI-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N’~1~-tricyclo[3311~3,7~]dec-2-ylidenbenzohydrazide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide typically involves multiple steps, including key reactions such as Diels-Alder reactions and Conia-ene reactions . The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the construction of the tricyclic framework through a series of cyclization reactions . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize the number of steps and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-Triethoxy-N’~1~-tricyclo[3311~3,7~]dec-2-ylidenbenzohydrazide apart from similar compounds is its specific tricyclic structure and the presence of the benzohydrazide moiety

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-adamantylideneamino)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C23H32N2O4/c1-4-27-19-12-18(13-20(28-5-2)22(19)29-6-3)23(26)25-24-21-16-8-14-7-15(10-16)11-17(21)9-14/h12-17H,4-11H2,1-3H3,(H,25,26)

InChI Key

BRHMITCQQYLMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=C2C3CC4CC(C3)CC2C4

Origin of Product

United States

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